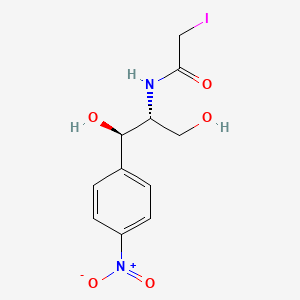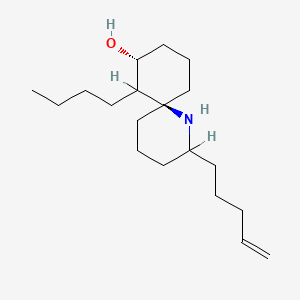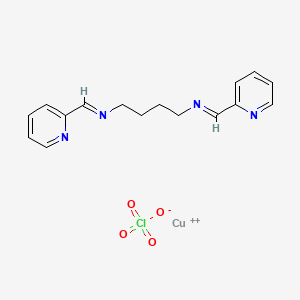
2,2,6,6-Tcopo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tcopo is a stable free radical compound widely used in organic synthesis and various industrial applications. It is known for its ability to act as an oxidizing agent and is commonly utilized in the catalytic oxidation of primary alcohols to aldehydes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tcopo typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the intermediate triacetone amine. This intermediate is then oxidized to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using suitable oxidizing agents such as sodium hypochlorite (NaClO) in the presence of catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tcopo undergoes various types of chemical reactions, including:
Oxidation: It is a strong oxidizing agent and can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common reagents include sodium hypochlorite (NaClO) and sodium bromide (NaBr) in aqueous solutions.
Reduction: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Typical conditions involve the use of halides such as alkyl halides in the presence of a base.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tcopo has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the selective oxidation of alcohols.
Biology: Acts as a spin label in electron spin resonance (ESR) studies to investigate molecular dynamics and interactions.
Medicine: Explored for its potential antioxidant properties and its ability to scavenge reactive oxygen species (ROS).
Industry: Utilized as a polymerization inhibitor and stabilizer in the production of plastics and other polymers
Wirkmechanismus
The compound exerts its effects primarily through its ability to act as a stable free radical. It can accept or donate electrons, making it an effective oxidizing agent. In biological systems, it scavenges reactive oxygen species (ROS) and inhibits oxidative stress by neutralizing free radicals. This action helps protect cells from oxidative damage and has potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tcopo is unique due to its stability and effectiveness as an oxidizing agent. Similar compounds include:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used stable free radical with similar oxidizing properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in biological studies.
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl: Utilized in polymer stabilization and as a spin label in ESR studies .
These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
22491-88-9 |
|---|---|
Molekularformel |
C17H32NO3 |
Molekulargewicht |
298.4 g/mol |
InChI |
InChI=1S/C17H32NO3/c1-6-7-8-9-10-11-15(19)21-14-12-16(2,3)18(20)17(4,5)13-14/h14H,6-13H2,1-5H3 |
InChI-Schlüssel |
QODOVAKWRHRQEC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OC1CC(N(C(C1)(C)C)[O])(C)C |
Kanonische SMILES |
CCCCCCCC(=O)OC1CC(N(C(C1)(C)C)[O])(C)C |
Key on ui other cas no. |
22491-88-9 |
Synonyme |
2,2,6,6-TCOPO 2,2,6,6-tetramethyl-4-capryloyl-oxypiperidine-1-oxyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol](/img/structure/B1219346.png)



![butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one](/img/structure/B1219352.png)





![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)
